molecular formula C7H14ClNO2 B2483925 Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis CAS No. 1989638-36-9

Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis

Cat. No.: B2483925
CAS No.: 1989638-36-9
M. Wt: 179.64
InChI Key: YMGAQVJOJWVEQV-KNCHESJLSA-N
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Description

Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclobutane ring substituted with a methylamino group and a carboxylate ester, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

methyl 3-(methylamino)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-6-3-5(4-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGAQVJOJWVEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989638-36-9
Record name methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a precursor containing a leaving group.

    Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride has shown promise in several therapeutic areas:

  • Analgesic Properties : Preliminary studies indicate that this compound may act as an agonist at the mu-opioid receptor, suggesting potential use in pain management with possibly fewer side effects than traditional opioids.
  • Anti-inflammatory Effects : Research has indicated that it may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Antitumor Activity : In vitro and in vivo studies have shown that the compound may exhibit antitumor effects, positioning it as a potential agent in cancer therapy.

Several studies have investigated the biological activities of Methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride:

  • In Vitro Studies : These studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • In Vivo Studies : Animal models have shown promising results regarding pain relief and reduced tumor growth when treated with this compound .

Future Directions in Research

Ongoing research is focused on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and purity.
  • Clinical Trials : Investigating its efficacy and safety in human subjects for pain management and cancer treatment.
  • Mechanistic Studies : Further elucidating the pathways involved in its therapeutic effects to optimize its application in personalized medicine.

Mechanism of Action

The mechanism of action of Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1s,3s)-3-(amino)cyclobutane-1-carboxylate hydrochloride: Similar structure but lacks the methyl group on the amino substituent.

    Ethyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, commonly referred to as methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, is a compound with significant potential in medicinal chemistry. Its unique structure and chirality contribute to its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • CAS Number : 1989638-36-9

The compound features a cyclobutane ring with a methylamino group and a carboxylate moiety. The (1S,3S) configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Studies suggest that the compound may exhibit:

  • Inhibition of Neurotransmitter Uptake : Similar compounds have demonstrated the capability to inhibit the uptake of neurotransmitters such as dopamine and serotonin, which could position this compound as a potential antidepressant or anxiolytic agent .
  • Selective Binding Affinity : The unique structural features allow for selective binding to certain receptors, which could lead to fewer side effects compared to non-selective agents.

Therapeutic Applications

Given its biological activity, methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride may have applications in:

  • Neurological Disorders : Potential use in treating conditions such as depression or anxiety through modulation of neurotransmitter systems.
  • Cancer Therapy : Similar compounds have been investigated for their anticancer properties by targeting specific pathways involved in tumor growth and survival .

Case Studies

  • Neuropharmacological Studies : Research has indicated that structurally related compounds can modulate serotonin receptor activity, suggesting that methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride may have similar effects. In vitro studies demonstrated significant inhibition of serotonin uptake at concentrations comparable to established SSRIs .
  • Anticancer Activity : A study on related cyclobutane derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction. The mechanism involved mitochondrial pathways similar to those targeted by the compound under discussion .

Comparative Analysis

To understand the uniqueness of methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, it is beneficial to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4-methylpentanoateAliphatic amine with longer carbon chainDifferent carbon skeleton alters biological activity
Methyl 3-(dimethylamino)propanoatePropanoic acid derivative with dimethylamineDimethyl substitution affects solubility and reactivity
Methyl 2-amino-3-methylbutanoateSimilar cyclobutane structure but different branchingVariations in branching lead to different properties

This table illustrates how the structural nuances of methyl (1S,3S)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride may confer distinct biological activities compared to its analogs.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving cyclobutane ring functionalization. For example, it has been used as a starting material in coupling reactions with fluorinated aryl groups under nitrogen atmosphere, followed by crystallization using heptane for purification . Optimization includes controlling temperature (e.g., 25°C) and solvent selection (e.g., 2-butanone), with yields improved by stoichiometric adjustments of reagents like pyridine hydrochloride . LCMS (m/z 411–658 [M+H]+) and HPLC (retention times: 1.16–1.18 minutes) are critical for monitoring intermediate purity .

Q. What analytical techniques are used to confirm the molecular identity and purity of this compound?

  • LCMS : Validates molecular ion peaks (e.g., m/z 411 [M+H]+) and confirms intermediate structures during synthesis .
  • HPLC : Retention times under standardized conditions (e.g., SMD-TFA05 method) ensure purity (>95%) .
  • Nuclear Magnetic Resonance (NMR) : Stereochemical confirmation of the cis-configuration via coupling constants and NOE experiments (not explicitly stated in evidence but inferred from synthetic protocols) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Precautionary Measures : Use fume hoods, wear nitrile gloves, and avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of the cis-configured cyclobutane ring, and what strategies mitigate racemization?

The cis-configuration is critical for biological activity but prone to epimerization under basic or high-temperature conditions. Strategies include:

  • Low-Temperature Reactions : Conducting coupling steps at ≤25°C to preserve stereochemistry .
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,3S)-configured precursors) to enforce stereochemical control .
  • Crystallization-Driven Purification : Isolation via heptane-induced crystallization minimizes racemic byproducts .

Q. How can researchers resolve contradictions in LCMS/HPLC data when scaling up synthesis?

Discrepancies in LCMS peaks or retention times often arise from:

  • Solvent Artifacts : Residual 2-butanone or heptane may alter retention times; ensure thorough drying of intermediates .
  • Ion Suppression : Matrix effects in LCMS due to high salt content (e.g., hydrochloride counterions); dilute samples or use alternative ionization methods (e.g., ESI+) .
  • Column Degradation : HPLC column aging affects retention consistency; recalibrate with fresh standards .

Q. What methodologies are effective in assessing the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LCMS to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 150°C, noting decomposition points .
  • Long-Term Storage Trials : Monitor purity via HPLC at 3–6 month intervals under refrigerated (4°C) and ambient conditions .

Methodological Notes

  • Stereochemical Confirmation : Always correlate NMR data (e.g., 1^1H and 13^{13}C) with X-ray crystallography (if available) to resolve ambiguities in cis/trans configurations .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and crystallization kinetics to maintain yield and purity .

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